9-(2-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one
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Overview
Description
9-(2-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is a complex organic compound that belongs to the class of benzodiazepines fused with oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one typically involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired product. The reaction conditions include maintaining the temperature at reflux for 40-60 minutes until the characteristic color of the starting material disappears .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic ring and other reactive sites can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its fused benzodiazepine-oxadiazole structure makes it an interesting subject for synthetic and mechanistic studies.
Biology and Medicine
In the field of biology and medicine, 9-(2-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as therapeutic agents for various conditions, including anxiety, epilepsy, and other neurological disorders.
Industry
Industrially, this compound could be explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 9-(2-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is not fully understood. it is likely to interact with molecular targets similar to other benzodiazepines, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By modulating the activity of these receptors, the compound may exert anxiolytic, anticonvulsant, or sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and anticonvulsant properties.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities and applications in materials science.
Uniqueness
The uniqueness of 9-(2-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one lies in its fused benzodiazepine-oxadiazole structure, which combines the pharmacological potential of benzodiazepines with the versatile reactivity of oxadiazoles. This dual functionality makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H20N4O3/c1-18(2)8-11-14(12(23)9-18)15(10-6-4-5-7-13(10)24-3)20-17-16(19-11)21-25-22-17/h4-7,15H,8-9H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
GKRRZXYTXRUJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=NON=C3N2)C4=CC=CC=C4OC)C(=O)C1)C |
Origin of Product |
United States |
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